molecular formula C24H27NO3S B4615459 6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone

6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone

Cat. No. B4615459
M. Wt: 409.5 g/mol
InChI Key: SFJLXYFOUUCDGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acridinone derivatives involves multiple steps, including the formation of 1,4-dihydropyridine rings and crystallization processes. For instance, compounds similar to our compound of interest have been synthesized using reductive cyclization processes or through the treatment of methylated isoquinoline derivatives with triethyl phosphite, leading to the formation of benz [c] acridines (Kametani, Fujimoto, & Mizushima, 1975). These synthesis pathways highlight the complex reactions involved in creating acridinone derivatives, focusing on achieving specific substitutions on the acridine ring for desired properties.

Molecular Structure Analysis

The molecular and solid-state structures of acridinone derivatives, including those similar to 6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone, have been determined through X-ray diffraction and other spectroscopic methods. These analyses reveal the conformation of the rings in the acridinone structure and how substituents affect the overall geometry. The structures often show a degree of planarity in the acridine moiety, with some derivatives adopting boat or half-chair conformations in their cyclic structures (Shi et al., 2007).

Chemical Reactions and Properties

Acridinone derivatives undergo various chemical reactions, including halogenation, which can lead to the formation of novel compounds with potential biological activities. The reactivity of these compounds often involves the substitution at specific positions on the acridine ring, which can significantly alter their chemical and physical properties. These reactions are crucial for synthesizing new derivatives with desired characteristics and potential applications in various fields (Reisch, Mester, & Aly, 1984).

Physical Properties Analysis

The physical properties of acridinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and can affect its application in scientific research. The crystalline structure, in particular, provides insights into the intermolecular interactions that stabilize the compound in the solid state.

Chemical Properties Analysis

The chemical properties of acridinone derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their structural features. Studies on these compounds focus on understanding how different substitutions on the acridine ring affect their chemical behavior. This knowledge is crucial for designing acridinone derivatives with specific functions, such as binding to DNA or inhibiting certain enzymes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on the synthesis of acrimarins from acridone derivatives, such as 1,3,5-trihydroxy-9(10H)-acridinone and 1,3-dihydroxy-5-methoxy-9(10H)-acridinone. These studies highlight the potential of acridone derivatives in creating novel acrimarin compounds (Herath, Müller, & Diyabalanage, 2004).

Photocatalytic Applications

  • Research has been conducted on the photocatalytic oxygenation of anthracenes and olefins with dioxygen, employing related acridinium ions as effective electron-transfer photocatalysts. This illustrates the utility of acridine derivatives in photochemical processes (Kotani, Ohkubo, & Fukuzumi, 2004).

Biological Applications

  • Studies on acridine-3-carboxylates have shown their efficacy in larvicidal activities against Anopheles stephensi and Hippobosca maculata, demonstrating the biological significance of acridine derivatives in pest control and public health (Bharathi, Roopan, Rahuman, & Rajakumar, 2014).

Material Science and Chemistry

  • The compound's analogs are used in studies involving the synthesis and reactivity of organochalcogen compounds. These compounds are synthesized using ortholithiation methodology, showcasing the compound's relevance in advanced material science and synthetic chemistry (Panda, Mugesh, Singh, & Butcher, 1999).

properties

IUPAC Name

6,8-dimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3S/c1-24(2)12-18-22(19(26)13-24)21(14-6-8-16(29-5)9-7-14)23-17(25-18)10-15(27-3)11-20(23)28-4/h6-11,21,25H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLXYFOUUCDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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